molecular formula C11H20N4O2 B2401465 Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate CAS No. 2155840-30-3

Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate

Cat. No. B2401465
CAS RN: 2155840-30-3
M. Wt: 240.307
InChI Key: JILQIELFYMAFFC-RKDXNWHRSA-N
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Description

Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate, commonly known as TACB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TACB is a carbamate derivative that is commonly used as a reagent in organic synthesis, particularly in the field of medicinal chemistry.

Scientific Research Applications

Synthesis of Carbocyclic Analogues

Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate is an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, crucial for DNA research and potential therapeutic applications (Ober et al., 2004).

Curtius Rearrangement in Synthesis

This compound is involved in the Curtius rearrangement process. The formation of acyl azide intermediates, followed by rearrangement, enables the synthesis of tert-butyl carbamates, which are valuable in various chemical syntheses, including protected amino acids (Lebel & Leogane, 2005).

Insecticide Synthesis

It plays a role in synthesizing spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. These analogues are derived from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, highlighting its utility in developing new insect control agents (Brackmann et al., 2005).

CO2 Fixation into Cyclic Carbamates

This compound is instrumental in atmospheric CO2 fixation into cyclic carbamates. Such fixation processes are essential in synthesizing new materials and pharmaceuticals, demonstrating its environmental and industrial significance (Takeda et al., 2012).

Fluorescent Sensory Materials

Tert-butyl carbazole derivatives, including this compound, are used in synthesizing fluorescent sensory materials. These materials are capable of detecting volatile acid vapors, highlighting its importance in chemical sensing technologies (Sun et al., 2015).

As Intermediate in Drug Synthesis

It serves as an important intermediate in the synthesis of biologically active compounds, exemplifying its role in pharmaceutical research and development (Zhao et al., 2017).

properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9-6-4-5-8(9)7-13-15-12/h8-9H,4-7H2,1-3H3,(H,14,16)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILQIELFYMAFFC-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate

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